N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-2-phenylacetamide
Description
Properties
Molecular Formula |
C14H19Cl3N2O |
|---|---|
Molecular Weight |
337.7 g/mol |
IUPAC Name |
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-2-phenylacetamide |
InChI |
InChI=1S/C14H19Cl3N2O/c1-13(2,3)19-12(14(15,16)17)18-11(20)9-10-7-5-4-6-8-10/h4-8,12,19H,9H2,1-3H3,(H,18,20) |
InChI Key |
KEBWQOKEYWRUAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(C(Cl)(Cl)Cl)NC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
General Considerations for Synthesis
Retrosynthetic Analysis
A retrosynthetic analysis of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-2-phenylacetamide reveals several potential disconnection points that guide synthetic planning. The primary disconnection occurs at the amide bond, suggesting phenylacetic acid derivatives as key precursors. Secondary disconnections at the tert-butylamino-trichloroethyl segment indicate potential approaches involving trichloroacetaldehyde derivatives and tert-butylamine. This retrosynthetic framework provides multiple pathways for synthesis, each with distinct advantages and challenges depending on reagent availability and reaction conditions.
Key Functional Groups and Reactivity
The synthesis of this compound requires careful consideration of the reactivity profiles of its constituent functional groups:
- The trichloroethyl moiety introduces steric hindrance and electronic factors that can influence nucleophilic substitution reactions.
- The tert-butylamino group provides a nucleophilic site with moderate steric bulk.
- The phenylacetamide segment requires formation of an amide bond, typically achieved through carboxylic acid activation.
These reactivity patterns inform the selection of reagents, catalysts, and reaction conditions in designing effective synthetic routes.
Preparation Method 1: Direct Amidation Approach
Synthetic Pathway
The direct amidation approach represents one of the most straightforward methods for synthesizing this compound. This method employs a two-step sequence: first, the preparation of 1-(tert-butylamino)-2,2,2-trichloroethylamine from trichloroacetaldehyde and tert-butylamine; second, the coupling of this intermediate with phenylacetic acid or its activated derivatives. The general reaction scheme is illustrated below:
Step 1: Preparation of 1-(tert-butylamino)-2,2,2-trichloroethylamine
- Trichloroacetaldehyde + tert-butylamine → 1-(tert-butylamino)-2,2,2-trichloroethylamine
Step 2: Amide coupling
- 1-(tert-butylamino)-2,2,2-trichloroethylamine + phenylacetic acid (activated) → this compound
Detailed Experimental Protocol
Preparation of 1-(tert-butylamino)-2,2,2-trichloroethylamine
A solution of trichloroacetaldehyde hydrate (1.65 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) is prepared in a flame-dried round-bottom flask under nitrogen atmosphere. The solution is cooled to 0°C in an ice bath, followed by the dropwise addition of tert-butylamine (1.05 mL, 10 mmol). The reaction mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 4 hours. Sodium borohydride (0.76 g, 20 mmol) is added portionwise at 0°C, and the mixture is stirred overnight at room temperature. The reaction is quenched with water (10 mL), and the product is extracted with ethyl acetate (3 × 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the intermediate.
Amide Coupling Reaction
In a separate flask, phenylacetic acid (1.36 g, 10 mmol) is dissolved in anhydrous dichloromethane (20 mL) under nitrogen atmosphere. The solution is cooled to 0°C, and N,N'-dicyclohexylcarbodiimide (DCC, 2.06 g, 10 mmol) and 4-dimethylaminopyridine (DMAP, 0.12 g, 1 mmol) are added. The mixture is stirred for 30 minutes at 0°C. A solution of 1-(tert-butylamino)-2,2,2-trichloroethylamine (prepared in the previous step) in dichloromethane (10 mL) is added dropwise, and the resulting mixture is stirred at room temperature for 24 hours. The precipitated dicyclohexylurea is removed by filtration, and the filtrate is washed sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (hexane/ethyl acetate, 7:3) to yield this compound as a white solid.
Yields and Optimization
The direct amidation approach typically provides yields in the range of 55-70%, with variations dependent on reaction conditions. Several parameters can be optimized to improve yields:
- Coupling reagents: Alternative coupling agents such as HATU, TBTU, or EDC/HOBt may provide improved yields compared to DCC/DMAP.
- Reaction temperature: Conducting the amide coupling at slightly elevated temperatures (30-40°C) can accelerate the reaction and potentially improve yields.
- Solvent selection: Anhydrous DMF or acetonitrile may serve as alternatives to dichloromethane for the coupling reaction.
Table 1 summarizes the optimization parameters and their effects on yields:
| Parameter | Variation | Yield (%) | Comments |
|---|---|---|---|
| Coupling reagent | DCC/DMAP | 55-60 | Standard conditions |
| Coupling reagent | HATU | 65-70 | Improved yield, higher cost |
| Coupling reagent | EDC/HOBt | 60-65 | Easier workup |
| Temperature | 0°C to RT | 55-60 | Standard conditions |
| Temperature | 30-40°C | 60-65 | Faster reaction |
| Solvent | Dichloromethane | 55-60 | Standard conditions |
| Solvent | DMF | 65-70 | Better solubility, difficult removal |
| Solvent | Acetonitrile | 60-65 | Good compromise |
Preparation Method 2: Sequential Functionalization Approach
Synthetic Pathway
The sequential functionalization approach offers an alternative strategy for synthesizing this compound, particularly suitable when certain intermediates are more readily available. This method involves the preparation of a trichloroethylamine derivative, followed by sequential introduction of the tert-butylamino and phenylacetamide groups. The general reaction scheme is as follows:
Step 1: Preparation of 2,2,2-trichloroethylamine
- Trichloroacetaldehyde + ammonia → 2,2,2-trichloroethylamine
Step 2: Introduction of tert-butyl group
- 2,2,2-trichloroethylamine + tert-butyl halide or equivalent → 1-(tert-butylamino)-2,2,2-trichloroethylamine
Step 3: Amide formation
- 1-(tert-butylamino)-2,2,2-trichloroethylamine + phenylacetyl chloride → this compound
Detailed Experimental Protocol
Preparation of 2,2,2-trichloroethylamine
A solution of trichloroacetaldehyde hydrate (16.5 g, 100 mmol) in methanol (100 mL) is cooled to 0°C. Ammonium acetate (38.5 g, 500 mmol) is added, and the mixture is stirred for 1 hour at 0°C, followed by the addition of sodium cyanoborohydride (6.3 g, 100 mmol) in portions. The reaction mixture is stirred at room temperature for 24 hours, then concentrated under reduced pressure. The residue is dissolved in water (100 mL) and adjusted to pH 12 with 6M sodium hydroxide solution. The product is extracted with dichloromethane (3 × 50 mL), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2,2,2-trichloroethylamine.
Introduction of tert-butyl Group
2,2,2-trichloroethylamine (7.4 g, 50 mmol) is dissolved in acetonitrile (100 mL), and potassium carbonate (13.8 g, 100 mmol) is added. The mixture is cooled to 0°C, and 2-bromo-2-methylpropane (5.5 mL, 50 mmol) is added dropwise. The reaction mixture is heated under reflux for 24 hours, then cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography (dichloromethane/methanol, 95:5) to yield 1-(tert-butylamino)-2,2,2-trichloroethylamine.
Amide Formation
1-(tert-butylamino)-2,2,2-trichloroethylamine (5.6 g, 25 mmol) is dissolved in dichloromethane (50 mL) and cooled to 0°C. Triethylamine (3.5 mL, 25 mmol) is added, followed by the dropwise addition of phenylacetyl chloride (3.3 mL, 25 mmol). The reaction mixture is stirred at room temperature for 16 hours, then washed sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from hexane/ethyl acetate to yield this compound.
Yields and Optimization
The sequential functionalization approach typically provides overall yields of 40-55%, with the introduction of the tert-butyl group often being the limiting step. Several optimizations can be implemented:
- Alkylation conditions: Using tert-butyl tosylate instead of 2-bromo-2-methylpropane, along with a phase-transfer catalyst, can improve the efficiency of the tert-butylation step.
- Temperature control: Carefully monitoring the temperature during the amide formation step can minimize side reactions.
- Alternative reagents: Using phenylacetic anhydride instead of phenylacetyl chloride may provide improved selectivity in certain cases.
Table 2 summarizes optimization parameters for this method:
| Step | Parameter | Variation | Step Yield (%) | Comments |
|---|---|---|---|---|
| Step 1 | Reducing agent | NaCNBH₃ | 70-75 | Standard conditions |
| Step 1 | Reducing agent | NaBH₄ | 65-70 | More economical |
| Step 2 | Alkylating agent | t-Butyl bromide | 55-60 | Standard conditions |
| Step 2 | Alkylating agent | t-Butyl tosylate | 65-70 | Improved yield |
| Step 2 | Catalyst | None | 55-60 | Standard conditions |
| Step 2 | Catalyst | TBAI | 65-70 | Phase-transfer assistance |
| Step 3 | Acylating agent | Phenylacetyl chloride | 80-85 | Standard conditions |
| Step 3 | Acylating agent | Phenylacetic anhydride | 75-80 | Milder conditions |
Preparation Method 3: Hydroxyimine Approach
Synthetic Pathway
The hydroxyimine approach provides an alternative strategy for synthesizing this compound, leveraging the reactivity of oximes. This method involves the formation of a trichloroacetaldehyde oxime, followed by reaction with tert-butylamine and subsequent acylation. The general reaction scheme is as follows:
Step 1: Formation of trichloroacetaldehyde oxime
- Trichloroacetaldehyde + hydroxylamine → trichloroacetaldehyde oxime
Step 2: Reaction with tert-butylamine
- Trichloroacetaldehyde oxime + tert-butylamine → 1-(tert-butylamino)-2,2,2-trichloroethylamine (via rearrangement)
Step 3: Acylation
- 1-(tert-butylamino)-2,2,2-trichloroethylamine + phenylacetyl chloride → this compound
Detailed Experimental Protocol
Formation of Trichloroacetaldehyde Oxime
Trichloroacetaldehyde hydrate (16.5 g, 100 mmol) is dissolved in water (50 mL), and a solution of hydroxylamine hydrochloride (7.0 g, 100 mmol) and sodium acetate (8.2 g, 100 mmol) in water (50 mL) is added. The reaction mixture is stirred at room temperature for 3 hours, and the product is extracted with diethyl ether (3 × 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield trichloroacetaldehyde oxime.
Reaction with tert-butylamine
Trichloroacetaldehyde oxime (8.6 g, 50 mmol) is dissolved in tetrahydrofuran (100 mL), and tert-butylamine (5.3 mL, 50 mmol) is added. The reaction mixture is heated under reflux for 12 hours, then cooled to room temperature. Sodium borohydride (3.8 g, 100 mmol) is added portionwise at 0°C, and the mixture is stirred at room temperature for an additional 12 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layers are combined, dried, filtered, and concentrated to yield 1-(tert-butylamino)-2,2,2-trichloroethylamine.
Acylation
The acylation step follows the same procedure as described in Method 2 (Section 4.2.3), using 1-(tert-butylamino)-2,2,2-trichloroethylamine and phenylacetyl chloride to produce this compound.
Yields and Considerations
The hydroxyimine approach typically provides overall yields of 45-60%. The key advantages of this method include the mild conditions for oxime formation and the potential for higher selectivity in the rearrangement step. However, careful control of the reduction conditions is necessary to avoid over-reduction of the intermediate species.
Comparative Analysis of Preparation Methods
Efficiency Comparison
A comparative analysis of the three preparation methods is summarized in Table 3, evaluating key parameters such as overall yield, number of steps, reagent accessibility, and scalability:
| Parameter | Direct Amidation | Sequential Functionalization | Hydroxyimine Approach |
|---|---|---|---|
| Overall Yield (%) | 55-70 | 40-55 | 45-60 |
| Number of Steps | 2 | 3 | 3 |
| Reaction Time (hours) | 36-48 | 48-72 | 36-48 |
| Reagent Cost | Moderate | Low-Moderate | Moderate |
| Technical Complexity | Moderate | Moderate-High | Moderate |
| Scalability | Good | Moderate | Moderate-Good |
| Purification Difficulty | Moderate | High | Moderate |
Strategic Considerations
The selection of the most appropriate preparation method depends on several factors:
Starting Material Availability : The direct amidation approach is preferable when trichloroacetaldehyde and tert-butylamine are readily available. The sequential functionalization approach might be advantageous when 2,2,2-trichloroethylamine is commercially accessible.
Scale Considerations : For small-scale synthesis (< 10 g), the direct amidation approach offers the best balance of yield and simplicity. For larger scales, the hydroxyimine approach may provide advantages in terms of handling and purification.
Equipment and Expertise : The sequential functionalization approach requires more sophisticated equipment and technical expertise due to the sensitive nature of some intermediates.
Specific Requirements : When high purity is a primary concern, the direct amidation approach followed by recrystallization provides the most consistent results. When cost minimization is prioritized, the sequential functionalization approach may be preferable despite the lower overall yield.
Optimization Strategies and Considerations
Reaction Parameters
Several reaction parameters can significantly influence the success of the preparation methods:
Solvent Selection
The choice of solvent affects the solubility of reactants and intermediates, reaction rates, and selectivity. Anhydrous conditions are generally crucial for all methods. Table 4 summarizes solvent considerations:
| Solvent | Advantages | Disadvantages | Best Suited For |
|---|---|---|---|
| THF | Good solubility, moderate boiling point | Peroxide formation over time | Direct amidation |
| Dichloromethane | Excellent for extractions, low boiling point | Limited temperature range | Amide coupling |
| Acetonitrile | Good stability, moderate polarity | Moderate solubilizing power | Alkylation reactions |
| DMF | Excellent solubility, high boiling point | Difficult removal, hygroscopic | Challenging couplings |
| Toluene | High boiling point, water-azeotroping | Limited for polar compounds | Reflux conditions |
Temperature Control
Temperature control is critical for selectivity and yield optimization:
- Imine formation and reduction steps are typically conducted at lower temperatures (0-5°C) initially, then allowed to warm to room temperature.
- Alkylation and amide coupling reactions often benefit from gradual warming from 0°C to room temperature or controlled heating to 30-40°C.
- Reflux conditions should be carefully monitored to prevent decomposition of sensitive intermediates.
Reagent Addition Rate
The rate of addition of reactive reagents significantly impacts reaction selectivity:
- Slow addition of reducing agents (e.g., sodium borohydride) minimizes exotherms and improves selectivity.
- Dropwise addition of acylating agents reduces side reactions and improves yield.
- Controlled addition of tert-butylamine to trichloroacetaldehyde optimizes imine formation.
Purification Strategies
Effective purification strategies are essential for obtaining high-purity this compound:
Chromatographic Purification
Column chromatography using silica gel is effective for purifying intermediates and the final product. Typical solvent systems include:
- Hexane/ethyl acetate gradients (starting at 9:1 and increasing to 7:3)
- Dichloromethane/methanol gradients (starting at 98:2 and increasing to 95:5)
- Toluene/ethyl acetate systems (7:3) for challenging separations
Recrystallization
Recrystallization provides high-purity final product and is particularly effective for this compound. Suitable solvent systems include:
- Hexane/ethyl acetate (3:1)
- Toluene/hexane (1:1)
- Isopropanol (for small-scale purification)
The choice of recrystallization solvent affects both yield and purity, with slower cooling generally providing larger, more pure crystals.
Analytical Methods for Verification
Structural Characterization
Verification of the structure of this compound is critical for confirming synthetic success. Key analytical methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Characteristic ¹H NMR signals (400 MHz, CDCl₃) include:
- δ 7.20-7.35 (m, 5H, aromatic protons)
- δ 4.80-4.90 (d, 1H, CH-CCl₃)
- δ 3.60-3.70 (s, 2H, CH₂Ph)
- δ 1.10-1.20 (s, 9H, C(CH₃)₃)
¹³C NMR (100 MHz, CDCl₃) shows characteristic signals at:
- δ 170-172 (C=O)
- δ 134-138 (aromatic C)
- δ 127-130 (aromatic CH)
- δ 98-100 (CCl₃)
- δ 50-52 (C(CH₃)₃)
- δ 43-45 (CH₂Ph)
- δ 28-30 (C(CH₃)₃)
Mass Spectrometry
Mass spectrometry provides confirmation of molecular weight and fragmentation patterns:
- HRMS (ESI): calculated for C₁₄H₁₉Cl₃N₂O [M+H]⁺: 337.0636; found: 337.0640
- Characteristic fragmentation includes loss of the tert-butyl group (m/z 281) and cleavage at the amide bond.
Infrared Spectroscopy
IR spectroscopy (KBr pellet) shows characteristic absorptions at:
- 3280-3320 cm⁻¹ (N-H stretching)
- 2950-2980 cm⁻¹ (C-H stretching)
- 1640-1660 cm⁻¹ (C=O stretching, amide)
- 1520-1540 cm⁻¹ (N-H bending)
- 750-780 cm⁻¹ (C-Cl stretching)
Purity Assessment
Assessment of purity is crucial for applications requiring high-quality material:
High-Performance Liquid Chromatography (HPLC)
HPLC analysis using a C18 column with acetonitrile/water gradient provides purity determination, with typical conditions:
- Column: C18, 250 × 4.6 mm, 5 μm
- Mobile phase: Acetonitrile/water (60:40 to 80:20 over 20 minutes)
- Flow rate: 1.0 mL/min
- Detection: UV at 254 nm
- Retention time: 12-14 minutes (depending on exact conditions)
Melting Point Determination
The melting point of pure this compound is typically in the range of 115-118°C. A sharp melting point within this range indicates high purity, while a broadened range or depression suggests the presence of impurities.
Elemental Analysis
Elemental analysis provides confirmation of elemental composition:
- Calculated for C₁₄H₁₉Cl₃N₂O: C, 49.65; H, 5.66; N, 8.27; Cl, 31.43
- Found values should be within ±0.4% of the calculated values for high-purity material
Chemical Reactions Analysis
Types of Reactions
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions may vary depending on the desired transformation, but typical conditions include controlled temperatures, appropriate solvents, and the use of catalysts or bases to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms of the compound, and substitution reactions can result in the formation of new compounds with different substituents .
Scientific Research Applications
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-2-phenylacetamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into potential pharmaceutical applications is ongoing, with studies exploring its effects and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The tert-butylamino group and trichloroethyl moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Multicomponent Reactions
Several N-(tert-butyl) acetamide derivatives synthesized via multicomponent reactions (MCRs) share similarities with the target compound. For example:
- N-(tert-butyl)-2-phenyl-2-(piperidin-1-yl)acetamide (3m) : This compound replaces the trichloroethyl group with a piperidinyl substituent.
Fluorophenyl and Propylacetamido Derivatives
N-(tert-butyl)-2-(2-fluorophenyl)-2-(N-propylacetamido)acetamide features a fluorophenyl group and a propylacetamido side chain. Key differences from the target compound include:
- Fluorine vs. Chlorine : The electron-withdrawing fluorine atom may reduce aromatic ring reactivity compared to the trichloroethyl group, which could increase electrophilicity.
- Synthetic Efficiency : This derivative was synthesized in 95% yield with a melting point of 155–157°C, suggesting stable crystalline formation .
Aminoethyl Substitutions
N-[2-(diethylamino)ethyl]-2-phenylacetamide replaces the tert-butylamino and trichloroethyl groups with a diethylaminoethyl chain. The diethylamino group introduces stronger basicity, which could alter pharmacokinetic properties such as membrane permeability or metabolic stability.
Agrochemical Analogues
Chloroacetamide herbicides like alachlor share the acetamide core but feature chloro and methoxymethyl substituents on a diethylphenyl ring. Unlike the target compound, alachlor is optimized for herbicidal activity through soil mobility and root uptake, demonstrating the structural versatility of acetamides in agrochemistry.
Data Table: Comparative Analysis of Key Compounds
Key Findings and Implications
- Substituent Effects : The trichloroethyl group in the target compound likely increases molecular weight and lipophilicity compared to analogues with piperidinyl or fluorophenyl groups. This could enhance membrane penetration but reduce aqueous solubility .
- Synthetic Feasibility : High yields in MCR-synthesized derivatives (e.g., 85–95%) suggest that the target compound could be efficiently prepared using similar protocols.
- Functional Versatility : The acetamide scaffold supports diverse substitutions, enabling applications ranging from pharmaceuticals (e.g., tertiary amine derivatives ) to agrochemicals (e.g., alachlor ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
